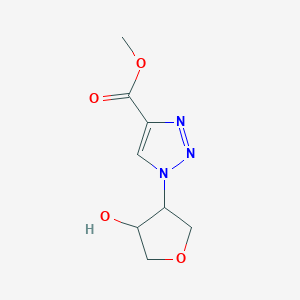![molecular formula C8H9NO B11714262 rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile](/img/structure/B11714262.png)
rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[32102,4]octane-6-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group into amines or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
- rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carboxamide
- rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid
Comparison: Compared to similar compounds, rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile is unique due to its nitrile functional group, which imparts distinct chemical reactivity and potential applications. The presence of the nitrile group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
(1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
InChI |
InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4-,5-,6-,7+,8-/m1/s1 |
InChI Key |
OVMGDBGKKIIJRU-UIAUGNHASA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@H]1C#N)[C@@H]3[C@H]2O3 |
Canonical SMILES |
C1C2CC(C1C#N)C3C2O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
![Benzyl 2,2,2-trichloro-1-{[(1-naphthylamino)carbothioyl]amino}ethylcarbamate](/img/structure/B11714201.png)




![(3aR,8aR)-8,8-dimethyl-octahydro-2H-furo[3,2-c]azepine](/img/structure/B11714232.png)
![{[(1E)-2-(pyridin-2-yl)cyclopentylidene]amino}urea](/img/structure/B11714235.png)



![(E)-N-[1-(9-methyl-9H-carbazol-2-yl)ethylidene]hydroxylamine](/img/structure/B11714248.png)
![tert-butyl N-[4-(piperazin-1-ylmethyl)cyclohexyl]carbamate](/img/structure/B11714250.png)
![2-[(2E)-4-oxo-2-[(2E)-2-(phenylmethylidene)hydrazin-1-ylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11714251.png)
